![molecular formula C22H28ClNO2 B4015986 1-methyl-2-(1-piperidinyl)ethyl diphenylacetate hydrochloride](/img/structure/B4015986.png)
1-methyl-2-(1-piperidinyl)ethyl diphenylacetate hydrochloride
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-methyl-2-(1-piperidinyl)ethyl diphenylacetate hydrochloride”, there are related compounds that have been synthesized. For instance, novel benzamide derivatives, N-[1-(aminocarbonyl)-2-(1-piperidinyl)ethyl]benzamides (4 and 5), were prepared from the reaction of b-piperidinoalanine (6) as the starting material .
Scientific Research Applications
- Phenampromide exhibits analgesic (pain-relieving) and anti-inflammatory effects. Researchers have explored its potential as a non-opioid alternative for pain management .
- Phenampromide interacts with neuronal receptors, including dopamine and serotonin receptors. Studies suggest its neuroprotective properties, potentially mitigating neurodegenerative conditions .
- Phenampromide’s serotoninergic effects have led to investigations into its antidepressant potential. It may enhance serotonin signaling and alleviate depressive symptoms .
- Researchers have used phenampromide as a precursor to synthesize spiropiperidine derivatives. These compounds exhibit diverse biological activities, including antimicrobial and antitumor effects .
Analgesic and Anti-Inflammatory Properties
Neuropharmacology and Neuroprotection
Antidepressant Activity
Spiropiperidine Derivatives Synthesis
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown . It’s possible that it interacts with its targets through a variety of mechanisms, such as binding to receptors, inhibiting enzymes, or modulating ion channels. The specific interactions and resulting changes would depend on the nature of the target .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways . . These could include neurotransmission, metabolic processes, or signal transduction .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects would depend on the compound’s targets and mode of action. They could range from changes in cell signaling and function to potential therapeutic effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-methyl-2-(1-piperidinyl)ethyl diphenylacetate hydrochloride . For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets.
properties
IUPAC Name |
1-piperidin-1-ylpropan-2-yl 2,2-diphenylacetate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2.ClH/c1-18(17-23-15-9-4-10-16-23)25-22(24)21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,18,21H,4,9-10,15-17H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQXPJKETLDFAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-1-yl)propan-2-yl 2,2-diphenylacetate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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